N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
CAS No.: 904278-15-5
Cat. No.: VC5176744
Molecular Formula: C25H27N3O4
Molecular Weight: 433.508
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904278-15-5 |
|---|---|
| Molecular Formula | C25H27N3O4 |
| Molecular Weight | 433.508 |
| IUPAC Name | N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C25H27N3O4/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) |
| Standard InChI Key | ZMQDFPRGLFCTKT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide possesses the molecular formula C25H27N3O4 and a molecular weight of 433.508 g/mol. Its IUPAC name, N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide, reflects the integration of three key subunits:
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A dihydroisoquinoline core enabling interactions with neurotransmitter receptors.
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A furan-2-yl group contributing to π-π stacking and hydrogen bonding.
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A 4-methoxybenzyl moiety influencing solubility and target selectivity.
The compound’s stereochemistry, particularly the configuration at the chiral centers of the dihydroisoquinoline and ethyl bridge, remains uncharacterized in public datasets, representing a gap in current literature.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 904278-15-5 | |
| Molecular Formula | C25H27N3O4 | |
| Molecular Weight | 433.508 g/mol | |
| IUPAC Name | N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |
| PubChem CID | 18577622 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this oxalamide derivative typically involves multi-step condensation reactions, as outlined in patents and supplier protocols. A representative route includes:
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Formation of the oxalamide backbone: Reacting oxalyl chloride with 4-methoxybenzylamine to generate N-(4-methoxybenzyl)oxalamic acid chloride.
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Coupling with the dihydroisoquinoline-furan intermediate: Introducing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine via nucleophilic acyl substitution under inert conditions.
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Purification: Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.
Critical parameters include maintaining anhydrous conditions (to prevent hydrolysis of the oxalamide) and controlling reaction temperatures between 0–5°C during coupling.
Reactivity Profile
The compound’s reactivity is dominated by its:
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Amide groups: Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.
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Furan ring: Participates in Diels-Alder reactions, enabling cycloaddition-based modifications .
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Dihydroisoquinoline nitrogen: Capable of quaternization or coordination with metal ions .
Notably, the methoxybenzyl group enhances stability against oxidative degradation compared to non-substituted benzyl analogs.
Biological Activity and Mechanistic Insights
Comparative Analysis with Structural Analogs
Substituting the 4-methoxybenzyl group with other aryl units (e.g., 2-chlorophenyl, 4-fluorophenyl) alters bioactivity:
Table 2: Analog Comparison
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental solubility data are unavailable, but computational models predict:
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LogP: 2.8 ± 0.3 (moderate lipophilicity favoring blood-brain barrier penetration).
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Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents.
Stability studies indicate decomposition at temperatures >150°C and sensitivity to UV light, requiring storage at –20°C under nitrogen.
ADME Profiling
Pharmacokinetic parameters extrapolated from analogs suggest:
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Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring .
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Excretion: Primarily renal (70%), with minor fecal elimination.
Applications and Future Directions
Current Research Applications
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Medicinal chemistry: Serves as a lead compound for neurodegenerative disease drug candidates.
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Chemical biology: Used in photoaffinity labeling studies to map enzyme active sites.
Challenges and Opportunities
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